molecular formula C21H32O3 B10767929 methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate CAS No. 72345-92-7

methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate

Cat. No.: B10767929
CAS No.: 72345-92-7
M. Wt: 332.5 g/mol
InChI Key: WTKAVFHPLJFCMZ-XRQYYYDCSA-N
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Description

Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a complex organic compound with a molecular formula of C21H32O3. It is characterized by the presence of an oxirane ring and a long tetraenyl chain, making it a unique molecule with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring into the molecule. The reaction is usually carried out under mild conditions to prevent the decomposition of the sensitive tetraenyl chain .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is optimized to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, saturated derivatives, and various functionalized compounds depending on the nucleophile used .

Scientific Research Applications

Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The tetraenyl chain may also interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is unique due to its specific stereochemistry and the presence of both an oxirane ring and a tetraenyl chain.

Properties

CAS No.

72345-92-7

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14-

InChI Key

WTKAVFHPLJFCMZ-XRQYYYDCSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C\C1C(O1)CCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC

Origin of Product

United States

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